molecular formula C6H8OS B13541555 1-(But-3-yn-2-ylsulfanyl)ethan-1-one

1-(But-3-yn-2-ylsulfanyl)ethan-1-one

Katalognummer: B13541555
Molekulargewicht: 128.19 g/mol
InChI-Schlüssel: XRRLVBAMPOMMJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(But-3-yn-2-ylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a sulfanyl group attached to an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-(But-3-yn-2-ylsulfanyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of but-3-yn-2-ylsulfanyl chloride with ethanone under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(But-3-yn-2-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

1-(But-3-yn-2-ylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(But-3-yn-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, affect cellular signaling pathways, and influence gene expression. These effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

1-(But-3-yn-2-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(Prop-2-yn-1-ylsulfanyl)ethan-1-one: This compound has a similar structure but with a propynyl group instead of a butynyl group.

    2-(3-But-3-ynyl-3H-diazirin-3-yl)ethanol: This compound contains a diazirinyl group, making it useful for photoaffinity labeling studies.

    1-(5-Amino-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one: This compound has an indolyl group, which imparts different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C6H8OS

Molekulargewicht

128.19 g/mol

IUPAC-Name

S-but-3-yn-2-yl ethanethioate

InChI

InChI=1S/C6H8OS/c1-4-5(2)8-6(3)7/h1,5H,2-3H3

InChI-Schlüssel

XRRLVBAMPOMMJE-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)SC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.